molecular formula C23H13Cl2F6N5O2 B2552783 N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea CAS No. 338407-21-9

N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea

Cat. No. B2552783
CAS RN: 338407-21-9
M. Wt: 576.28
InChI Key: IXSXQFZOXCQSIP-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which is a class of compounds known for their relevance in medicinal chemistry due to their biological activities. Urea derivatives are often studied for their potential as anticancer agents, as well as for their cytokinin activity in various bioassays. The specific urea derivative mentioned has a complex structure with multiple chlorine and trifluoromethyl groups attached to pyridinyl rings, which are likely to influence its physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided data, similar compounds have been synthesized by reacting substituted pyridines with different isocyanates. For example, compound 3 was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate . Although the exact synthesis method for the compound is not provided, it is likely that a similar approach was used, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of urea derivatives can be confirmed using techniques such as single-crystal X-ray diffraction, NMR, MS, and IR. These techniques provide information about the planarity of the urea scaffold, the presence of intramolecular hydrogen bonds, and the overall geometry of the molecule. For instance, the crystal structure of a related compound showed that the urea scaffold is essentially planar due to the presence of intramolecular N–H···O hydrogen bonds . Similar structural features may be expected for the compound .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of complexes with other molecules through hydrogen bonding. The association of urea derivatives with other compounds, such as benzoates and 2-amino-1,8-naphthyridines, has been studied using NMR spectroscopy and quantum chemical calculations. These studies have shown that the substituent effect plays a significant role in the complexation behavior of urea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, such as chloro and trifluoromethyl groups, can affect properties like solubility, melting point, and reactivity. The substituent effect on the association of urea derivatives has been studied, indicating that these groups can significantly impact the compound's behavior in solution and its ability to form complexes .

Relevant Case Studies

Several case studies have demonstrated the biological relevance of urea derivatives. For example, a series of N-phenyl-N'-(4-pyridyl)urea derivatives were synthesized and tested for their cytokinin activity, showing that some derivatives have significant activity at very low concentrations . Another study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents .

Scientific Research Applications

Agricultural Implications

Research has explored the role of urea derivatives like N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea in agriculture. The utilization of urea as a nitrogen fertilizer is substantial due to its high nitrogen content and cost-effectiveness. However, issues such as NH3 volatilization and NO2- accumulation can lead to environmental pollution. The use of urease inhibitors, like N-(n-butyl)thiophosphoric triamide (NBPT), has been found effective in retarding the hydrolysis of urea fertilizers in soil, thus decreasing NH3 volatilization and mitigating the adverse effects of urea on seed germination and seedling growth. This highlights the potential of urea derivatives in enhancing the efficiency and environmental sustainability of urea-based fertilizers (Bremner, 1995).

Enzyme Inhibition in Medical Applications

Urease inhibitors, a category to which this compound belongs, have shown potential in treating infections caused by pathogens like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These compounds, including hydroxamic acids, phosphoramidates, and urea derivatives, are being intensively studied for their urease inhibiting properties, which are crucial in the management of such infections. Despite the clinical use of only one compound (acetohydroxamic acid) for urinary tract infections, the extensive research in this field signifies the potential of urease inhibitors in medical applications (Kosikowska & Berlicki, 2011).

Role in Microbial Metabolism in Aquatic Systems

Urea and its derivatives, including this compound, play a significant role in the nitrogen metabolism in aquatic ecosystems. As a major nitrogen source for primary producers, urea's uptake, production, and decomposition are vital for maintaining the balance in these ecosystems. The diverse metabolic pathways involving urea in different species highlight its significance in the biogeochemistry of aquatic environments (Solomon et al., 2010).

Safety and Hazards

The compound is potentially carcinogenic, as indicated by a harmonized classification . As with all chemicals, appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

1-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2F6N5O2/c24-15-9-14(4-5-17(15)38-19-6-3-12(10-32-19)22(26,27)28)34-21(37)35-18-2-1-7-36(18)20-16(25)8-13(11-33-20)23(29,30)31/h1-11H,(H2,34,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSXQFZOXCQSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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